N-[2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetyl]-N'-(3,4-dichlorophenyl)urea
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Overview
Description
N-[2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetyl]-N’-(3,4-dichlorophenyl)urea is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetyl]-N’-(3,4-dichlorophenyl)urea typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. One common approach involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents, which facilitate the formation of carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetyl]-N’-(3,4-dichlorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The presence of halogen atoms makes the compound susceptible to oxidation reactions.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can introduce new functional groups into the compound.
Scientific Research Applications
N-[2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetyl]-N’-(3,4-dichlorophenyl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetyl]-N’-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and functional groups enable it to bind to target proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
Fluopyram: A similar compound with a pyridinyl and trifluoromethyl group, known for its fungicidal properties.
Haloxyfop-P-methyl: Another compound with a similar halogenated structure, used as a herbicide.
Uniqueness
N-[2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetyl]-N’-(3,4-dichlorophenyl)urea is unique due to its specific combination of halogen atoms and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-N-[(3,4-dichlorophenyl)carbamoyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl3F3N3O3/c23-16-6-3-14(9-17(16)24)30-21(33)31-20(32)11-34-15-4-1-12(2-5-15)7-19-18(25)8-13(10-29-19)22(26,27)28/h1-6,8-10H,7,11H2,(H2,30,31,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEMITZKEEMAGIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)OCC(=O)NC(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl3F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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